An In-depth Technical Guide to Ethyl 2-(3-oxocyclopentyl)acetate (CAS 62457-60-7)
An In-depth Technical Guide to Ethyl 2-(3-oxocyclopentyl)acetate (CAS 62457-60-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-oxocyclopentyl)acetate is a versatile keto-ester that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for a diverse range of chemical transformations, making it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of Ethyl 2-(3-oxocyclopentyl)acetate, with a focus on its role in the development of novel therapeutic agents.
Core Properties and Specifications
Ethyl 2-(3-oxocyclopentyl)acetate, with the CAS registry number 62457-60-7, is a cyclic β-ketoester. While specific experimental data for some of its physical properties are not widely published, its fundamental characteristics can be summarized as follows:
| Property | Value | Reference(s) |
| CAS Number | 62457-60-7 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₃ | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid | [4] |
| Storage Temperature | Sealed in dry, room temperature conditions. For long-term storage, 0-8°C is recommended. | [4] |
It is important to distinguish this compound from its constitutional isomer, Ethyl 2-(2-oxocyclopentyl)acetate (CAS 20826-94-2), as their reactivity and synthetic applications can differ significantly.
Synthesis and Manufacturing
The synthesis of Ethyl 2-(3-oxocyclopentyl)acetate can be approached through several strategic routes. A common and effective method involves the Michael addition of an appropriate nucleophile to a cyclopentenone derivative, followed by further functional group manipulation.
Conceptual Synthetic Workflow: Michael Addition Route
A plausible and widely utilized approach for constructing the 3-substituted cyclopentanone framework is through a conjugate addition reaction.
Caption: Michael addition approach to Ethyl 2-(3-oxocyclopentyl)acetate.
Experimental Protocol: Synthesis via Michael Addition
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Preparation: To a solution of a suitable base, such as sodium ethoxide in ethanol, at a controlled temperature (e.g., 0 °C), add the Michael donor (e.g., ethyl acetoacetate) dropwise.
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Addition: After stirring for a short period to form the enolate, add 2-cyclopenten-1-one slowly to the reaction mixture, maintaining the temperature.
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Reaction: Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC) until the starting materials are consumed.
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Workup: Quench the reaction with a mild acid, such as aqueous ammonium chloride.
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.
This method offers a direct route to the desired carbon skeleton and is amenable to scale-up.
Chemical Reactivity and Mechanistic Insights
The reactivity of Ethyl 2-(3-oxocyclopentyl)acetate is dictated by its two primary functional groups: the ketone and the ester.
Ketone Reactivity
The cyclopentanone ring is susceptible to a variety of nucleophilic additions and condensation reactions. The carbonyl group can be reduced to a hydroxyl group, converted to an amine via reductive amination, or participate in aldol and Wittig-type reactions.
Ester Reactivity
The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-oxocyclopentyl)acetic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.
Enolate Chemistry
The presence of protons alpha to both the ketone and the ester carbonyls allows for the formation of enolates under basic conditions. This enables a range of alkylation and acylation reactions, providing a powerful tool for further molecular elaboration.
Applications in Drug Discovery and Development
Ethyl 2-(3-oxocyclopentyl)acetate is a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of antiviral and anti-inflammatory drug development.
Prostaglandin Analogs
The cyclopentanone core of this molecule is structurally related to prostaglandins, a class of lipid compounds involved in inflammation and other physiological processes. This makes Ethyl 2-(3-oxocyclopentyl)acetate a valuable precursor for the synthesis of prostaglandin analogs with potential therapeutic applications in inflammation and pain management.
Antiviral Agents
The structural motif of Ethyl 2-(3-oxocyclopentyl)acetate is found in several classes of antiviral compounds. Its ability to be readily functionalized allows for the introduction of various pharmacophores necessary for potent antiviral activity. For instance, derivatives of this compound have been explored in the synthesis of inhibitors of viral proteases and polymerases.
Agrochemicals
Beyond pharmaceuticals, this keto-ester serves as an intermediate in the development of novel pesticides and herbicides.[4] The cyclopentane ring can be incorporated into larger molecular frameworks to generate compounds with desired biological activities against agricultural pests and weeds.[4]
Spectroscopic and Analytical Data (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ 4.1-4.2 ppm (q, 2H, -OCH₂ CH₃)
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δ 2.2-2.8 ppm (m, 7H, cyclopentanone and acetate CH and CH₂ protons)
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δ 1.2-1.3 ppm (t, 3H, -OCH₂CH₃ )
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~218 ppm (C =O, ketone)
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δ ~172 ppm (C =O, ester)
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δ ~61 ppm (-OCH₂ CH₃)
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δ ~35-45 ppm (cyclopentanone and acetate CH and CH₂ carbons)
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δ ~14 ppm (-OCH₂CH₃ )
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IR (neat, cm⁻¹):
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~1740 cm⁻¹ (C=O stretch, ketone)
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~1735 cm⁻¹ (C=O stretch, ester)
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~1180 cm⁻¹ (C-O stretch, ester)
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Mass Spectrometry (EI):
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M⁺ at m/z = 170
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Safety and Handling
Ethyl 2-(3-oxocyclopentyl)acetate should be handled in a well-ventilated area, and appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[3] Avoid contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures.[3]
Conclusion
Ethyl 2-(3-oxocyclopentyl)acetate is a highly valuable and versatile chemical intermediate. Its synthetic accessibility and the diverse reactivity of its functional groups make it a cornerstone for the construction of complex molecular architectures. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of novel and impactful molecules.
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RefractiveIndex.INFO. (n.d.). Refractive index of C4H8O2 (Ethyl acetate, EtOAc, EA) - Li. Retrieved from [Link]
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MDPI. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(3-oxocyclohexyl)acetate. Retrieved from [Link]
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ResearchGate. (2021, July 13). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Retrieved from [Link]
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Solvents & Petroleum Service, Inc. (2013, November 5). Ethyl Acetate. Retrieved from [Link]
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PubMed. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Retrieved from [Link]
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